N-cyclopropyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

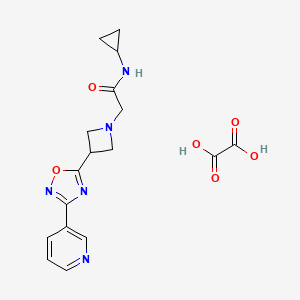

N-cyclopropyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS: 1351587-72-8) is a synthetic small molecule with the molecular formula C₁₃H₁₈N₄O₆ and a molecular weight of 326.31 g/mol . Its structure features:

- A 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group.

- An azetidine (four-membered nitrogen-containing ring) linked to the oxadiazole.

- A cyclopropylamide moiety and an oxalate salt counterion.

This compound’s oxalate salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name |

N-cyclopropyl-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2.C2H2O4/c21-13(17-12-3-4-12)9-20-7-11(8-20)15-18-14(19-22-15)10-2-1-5-16-6-10;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2,(H,17,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAJQZRDRFOVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound can be represented by the chemical formula . Its structure features a cyclopropyl group, a pyridine moiety, and an oxadiazole ring, which are known to influence its biological properties.

1. Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyridine and oxadiazole have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

2. Anticancer Potential

Studies indicate that compounds containing oxadiazole and pyridine rings may possess anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation is a common mechanism observed in related compounds . For example, derivatives have been noted to inhibit p21-activated kinase (PAK4), which is implicated in tumor progression .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, certain derivatives have shown inhibitory effects on cholinesterases, which are critical for neurotransmission . This suggests that this compound could have implications for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a similar oxadiazole-containing compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for antibiotic-resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that compounds with a similar framework effectively reduced cell viability through apoptosis induction. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents, heterocyclic cores, and salt forms, leading to variations in physicochemical and pharmacological properties.

Substituent Variations on the Oxadiazole Ring

Pyridinyl vs. Phenyl Substituents

- Its melting point (140.0–142.4°C) and isomer ratio (5:1) suggest higher crystallinity and conformational stability compared to phenyl-substituted analogs .

- Compound 11v : Substituted with a phenyl group , it exhibits a higher melting point (155.5–158.5°C) and lower isomer ratio (3:1), indicating reduced steric hindrance .

Halogenated and Fluorinated Substituents

- Compound 11as: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (HPLC purity: 99.0%) incorporates a chlorophenoxy group, increasing lipophilicity (logP) and metabolic stability .

Modifications to the Amide Side Chain

Physicochemical and Structural Analysis

Table 1: Key Properties of Target Compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.